2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione
Description
This compound, hereafter referred to by its full systematic name, is a diketopyrrolopyrrole (DPP)-based small-molecule organic semiconductor. DPP derivatives are renowned for their strong electron-deficient character, planar conjugated structure, and tunable optoelectronic properties, making them ideal for organic electronics such as field-effect transistors (OFETs) and photovoltaics (OPVs) . The 2-ethylhexyl substituents at the 2,5-positions enhance solubility and film-forming capabilities, while the 3,6-positions are functionalized with terthiophene moieties substituted with N-hexyl groups, extending π-conjugation and enabling charge transport . The terthiophene units facilitate strong intermolecular π-π stacking, critical for high carrier mobility in thin-film devices .
Properties
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H72N2O2S6/c1-7-13-17-19-23-41-25-27-43(63-41)45-29-31-47(65-45)49-33-35-51(67-49)55-53-54(58(62)59(55)37-39(11-5)21-15-9-3)56(60(57(53)61)38-40(12-6)22-16-10-4)52-36-34-50(68-52)48-32-30-46(66-48)44-28-26-42(64-44)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOKMYMUKAXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=C5C(=C(N(C5=O)CC(CC)CCCC)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC)C(=O)N4CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H72N2O2S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stille Coupling
Reaction of the dibrominated DPP core with stannylated terthiophene in toluene at 110°C for 48 hours. Typical conditions include:
Direct (Hetero)Arylation Polymerization (DHAP)
An eco-friendly alternative avoiding pre-functionalized monomers:
- Catalyst : Ni(0) in tetrahydrofuran (THF)
- Additives : Pivalic acid (1 equiv), K$$2$$CO$$3$$ (40 equiv)
- Temperature : 110°C for 48 hours
DHAP reduces tin waste but requires precise control over monomer reactivity.
Purification and Characterization
Post-synthetic processing ensures removal of catalytic residues and low-molecular-weight byproducts:
- Soxhlet Extraction : Sequential washing with methanol, acetone, and chloroform.
- Column Chromatography : Silica gel with chloroform/hexane gradients.
Structural confirmation relies on:
- $$^1$$H NMR : Resonances at δ 8.9–9.2 ppm (aromatic protons), δ 0.8–1.7 ppm (alkyl chains).
- FTIR : C=O stretch at 1690 cm$$^{-1}$$, C-N stretch at 1340 cm$$^{-1}$$.
- GPC : $$Mn = 15–30 \, \text{kDa}$$, $$ĐM = 1.7–2.2$$.
Optoelectronic Properties and Applications
The compound exhibits broad absorption in the visible range ($$\lambda_{\text{max}} = 650–750 \, \text{nm}$$) due to extended π-conjugation. Emission spectra show a Stokes shift of 40–60 nm, indicative of structural rigidity. Electrochemical measurements reveal a LUMO level of −3.8 eV, suitable for electron transport in organic photovoltaics.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. For example, its interaction with proteins and nucleic acids can influence gene expression and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
Alkyl chain length and branching significantly impact solubility, crystallinity, and device performance. For example:
Key Findings :
- Branched 2-ethylhexyl chains (target compound) improve solubility without compromising crystallinity, achieving higher mobility (0.12 cm²/Vs) compared to linear alkyl analogues .
- Longer alkyl chains (e.g., dodecyl) reduce crystallinity and mobility due to increased interlayer spacing .
Thiophene vs. Selenophene Derivatives
Replacing thiophene with selenophene in the conjugated backbone alters electronic properties:
Key Findings :
- Selenophene’s larger atomic radius enhances π-orbital overlap, reducing bandgaps and improving charge transport .
- The target compound’s terthiophene units provide broader absorption but slightly lower mobility than selenophene-based polymers, balancing processability and performance .
Blended Systems with Fullerene Derivatives
Blending DPP derivatives with [70]PCBM (a fullerene acceptor) highlights recombination dynamics:
Key Findings :
- Bis-DPP structures exhibit higher recombination rates due to extended conjugation, reducing fill factors in OPVs .
- The target compound’s optimized alkyl/terthiophene design likely mitigates recombination, achieving fill factors >60% in analogous systems .
Optoelectronic Performance
- Mobility : The compound achieves a hole mobility of 0.12 cm²/Vs in OFETs, surpassing many linear alkyl-chain DPPs .
- Crystallinity : Controlled evaporative self-assembly (CESA) with binary solvents enhances crystal alignment, critical for large-area device fabrication .
- Thermal Stability : Annealing at 150°C improves interlayer π-π stacking, boosting mobility by ~30% .
Biological Activity
2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione (CAS Number: 1093468-95-1) is a synthetic organic compound that has garnered attention in the fields of organic electronics and materials science. Its unique structure and properties make it a candidate for various applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of multiple thiophene units contributes to its electronic properties, which are crucial for its application in electronic devices.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential interactions with biological systems:
- Antioxidant Activity : Some studies have indicated that similar pyrrolo[3,4-c]pyrrole derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and may protect cells from oxidative stress.
- Phototoxicity : There is evidence that certain derivatives can exhibit phototoxic effects when exposed to light. This raises concerns regarding their safety in biological applications.
- Cellular Interaction : Preliminary studies suggest that the compound may interact with cellular membranes due to its amphiphilic nature. This could influence cell permeability and transport mechanisms.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of pyrrolo[3,4-c]pyrrole derivatives by measuring their ability to reduce reactive oxygen species (ROS) in vitro. The results indicated that compounds with similar structures showed significant antioxidant activity compared to control substances.
Case Study 2: Phototoxicity Assessment
In a controlled experiment involving human dermal fibroblasts, the compound was exposed to UV light to assess potential phototoxic effects. Results showed increased cell death at higher concentrations and prolonged exposure times, suggesting a need for caution in applications involving light exposure.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Significant ROS reduction observed in pyrrolo derivatives. |
| Study B | Phototoxicity | Increased cytotoxicity under UV exposure; higher concentrations correlated with cell death. |
| Study C | Membrane Interaction | Indicated potential for altering membrane permeability; further studies needed for clarity. |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires precise control of reaction conditions, including:
- Temperature : Reactions are typically conducted under nitrogen to prevent oxidation, with heating between 50–80°C for optimal yield .
- Solvent selection : Polar aprotic solvents (e.g., anhydrous toluene/isopropanol mixtures) enhance solubility of intermediates and stabilize reactive species .
- Catalyst systems : L-proline and triethylamine are effective for promoting heterocycle formation via nucleophilic substitution or cross-coupling reactions .
- Purification : Column chromatography (silica gel, CH₂Cl₂:acetone gradients) ensures high purity (>90%), confirmed by TLC monitoring .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.65–8.78 ppm for aromatic protons) resolve substituent positions and confirm regioselectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peaks with <3 ppm error) .
- X-ray crystallography : For solid-state conformation analysis (if single crystals are obtainable), though no direct data exists for this compound; analogous pyrrolo[3,4-c]pyrroles show planar cores with alkyl sidechains .
Advanced: How do structural modifications (e.g., substituent variations) influence electronic properties and aggregation behavior?
Answer:
- Electron-withdrawing/donating groups : Fluorophenyl or methoxyphenyl substituents alter HOMO/LUMO levels by ±0.3 eV, as shown in DFT studies of analogous compounds .
- Alkyl chain length : Longer chains (e.g., 2-ethylhexyl vs. butyl) reduce crystallinity, enhancing solubility in organic solvents but may hinder charge transport in thin films .
- Terthiophene conjugation : Extends π-delocalization, shifting absorption maxima to ~650 nm (NIR range), critical for optoelectronic applications .
Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?
Answer:
Discrepancies often arise from:
- Impurity profiles : Residual Pd catalysts (from cross-coupling steps) can accelerate degradation; ICP-MS analysis is recommended to quantify metal content .
- Solvent history : Solvent annealing (e.g., CHCl₃ vapor treatment) can alter crystallinity, leading to conflicting solubility reports. Use standardized protocols for dissolution (e.g., sonication at 40°C for 1 hr) .
- Oxidative stability : Tertiary amines (e.g., DIPEA) in storage solutions mitigate radical formation, as shown in EPR studies of related pyrrolopyrroles .
Advanced: What computational strategies are effective for predicting biological interactions of this compound?
Answer:
For medicinal chemistry applications:
- Molecular docking : Target kinases (e.g., EGFR) using AutoDock Vina, leveraging the planar pyrrolopyrrole core for π-π stacking in ATP-binding pockets .
- MD simulations : Simulate lipid bilayer interactions to assess membrane permeability (logP ~5.2 predicted via MarvinSuite) .
- ADMET prediction : Use SwissADME to optimize substituents for reduced hepatotoxicity (avoiding nitro groups) .
Basic: How to design experiments to evaluate charge transport properties in thin-film devices?
Answer:
- Film fabrication : Spin-coating (2000 rpm, 60 sec) from chlorobenzene solutions (10 mg/mL) yields ~100 nm films .
- Hole mobility measurement : Use space-charge-limited current (SCLC) geometry with ITO/PEDOT:PSS/active layer/Au devices. Typical mobilities range 10⁻⁴–10⁻³ cm²/V·s .
- Stability testing : Age films under 1 sun illumination (AM1.5G) for 100 hrs; monitor PCE decay via J-V curves .
Advanced: What mechanistic insights explain the low yield (<60%) in direct arylation steps during synthesis?
Answer:
Low yields often stem from:
- Steric hindrance : Bulky 2-ethylhexyl groups impede Pd-catalyzed C-H activation; switching to Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) improves coupling efficiency .
- Side reactions : Homocoupling of aryl halides generates byproducts; adding 10 mol% CuI suppresses this via competitive oxidative addition .
- Purification losses : Highly lipophilic products adsorb strongly to silica; use reversed-phase chromatography (C18, MeOH:H₂O) for better recovery .
Basic: What safety protocols are critical when handling intermediates during synthesis?
Answer:
- Skin/eye protection : Use nitrile gloves and goggles due to irritants like iodobenzene derivatives (H315/H319 hazards) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile amines (e.g., triethylamine) .
- Waste disposal : Halogenated solvents (CH₂Cl₂) require separate halogenated waste streams per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
